2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Lipophilicity Drug design Physicochemical profiling

Researchers requiring chiral Gewald precursors for enantioselective thienopyrimidine synthesis often face limited sourcing. This 6-methyl-substituted tetrahydrobenzothiophene-3-carbonitrile (CAS 42225-04-7) offers a stereogenic center at C-6 for systematic SSAR studies. • (6R)- and (6S)-enantiomers available. • Validated precursor for 12 tricyclic thienopyrimidines with confirmed antimicrobial activity. • Robust Gewald route with published protocols. • LogP 2.91, PSA 78.05 Ų - differentiated ADME space vs. des-methyl analog. Supplied as ≥95% purity solid; bulk custom synthesis available.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
CAS No. 42225-04-7
Cat. No. B186290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
CAS42225-04-7
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=C2C#N)N
InChIInChI=1S/C10H12N2S/c1-6-2-3-7-8(5-11)10(12)13-9(7)4-6/h6H,2-4,12H2,1H3
InChIKeyVDMBPDMXBJUYMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: Physicochemical Profile & Procurement


2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS 42225-04-7) is an ortho-amino carbonitrile derivative belonging to the tetrahydrobenzo[b]thiophene class, assembled via the Gewald reaction. The molecule exhibits a predicted ACD/LogP of 3.73 , a measured melting point of 147–149 °C , and a molecular mass of 192.28 Da. Its defining structural feature—a methyl substituent at the saturated cyclohexene ring (position 6)—introduces a stereogenic center, enabling enantioselective downstream chemistry . This differentiates it from the des-methyl analog 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS 4651‑91‑6).

Chiral building block with a stereogenic center at C‑6 for enantioselective synthesis.
Moderate lipophilicity (reported LogP ~2.9) supports membrane permeability studies.
Validated Gewald reaction scaffold; scalable for thienopyrimidine library construction.

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: Why 6-Methyl Matters


Simply swapping the 6-methyl derivative for its des-methyl counterpart (CAS 4651‑91‑6) or other Gewald products introduces quantifiable changes in lipophilicity, solid-state properties, and synthetic utility. The additional methyl group raises experimental LogP by ~0.25 units relative to the non‑methylated analog [1], alters melting point by 4 °C , and most critically furnishes a chiral center absent in the unsubstituted ring. These differences directly influence enantioseparation feasibility , downstream chiral-auxiliary chemistry, and polymorphic behavior—rendering generic one-for-one replacement unjustified without controlled comparative data.

This Compound 6‑methyl derivative (CAS 42225‑04‑7) Contains chiral center; LogP ~2.9; mp 147–149 °C
Common Substitute Des‑methyl analog (CAS 4651‑91‑6) Achiral; LogP ~2.66; mp 151–153 °C; may not support enantioselective workflows
Risk Factor Lipophilicity mismatch
~0.25 LogP unit difference can alter membrane partitioning and ADME readouts; class‑level shift may not transfer.
Risk Factor Stereochemical gap
Absence of C‑6 stereogenic center eliminates chiral resolution and SSAR exploration; direct replacement invalid for enantioselective studies.

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: Differentiation from Analogs


LogP Difference from 6-Methyl Substitution

The 6‑methylated compound exhibits an experimentally measured LogP of 2.91, whereas the des‑methyl analog (CAS 4651‑91‑6) registers a LogP of 2.66 [1]. This ΔLogP of +0.25 reflects the incremental lipophilicity imparted by the single methyl substituent, consistent with Hansch π principles.

LogP Difference
Cross-study comparable
ΔLogP = +0.25
Reported lipophilicity shift supports differentiated membrane interaction profiling.
Experimental values from Molbase; method context should be verified.
Lipophilicity Drug design Physicochemical profiling

Melting Point Depression by 6-Methyl Substitution

The target compound displays a melting point of 147–149 °C , which is 4 °C lower than the 151–153 °C recorded for the des‑methyl analog . The depression arises from disruption of crystal packing by the protruding methyl group, as evidenced by the crystallographic disorder reported for this compound [1].

Melting Point Depression
Direct head-to-head
Δmp = −4 °C
Lower melting point may facilitate organic-solvent processing and purification.
Purity ≥ 97 % context; crystallographic disorder at C‑6 reported.
Crystallinity Formulation Solid-state chemistry

Stereogenic Center for Enantioselective Derivatization

The saturated cyclohexene ring at position 6 carries a methyl substituent that creates a well‑defined chiral center. The des‑methyl analog lacks this element of chirality. Single‑crystal X‑ray analysis confirms that the cyclohexene ring adopts a half‑chair conformation, with the methyl group disordered over two sites (occupancy 0.65:0.35) [1]. This stereogenic feature has been exploited for enantioselective alkylation in custom synthesis settings .

Stereogenic Center
Class-level inference
1 chiral center (C‑6) vs 0
Enables enantiomer‑specific synthesis; des‑methyl analog is achiral.
XRD confirms half‑chair conformation; both enantiomers accessible via custom synthesis.
Chiral synthesis Asymmetric catalysis Enantiomeric purity

Thienopyrimidine Library Precursor Validation

Shetty et al. (2009) employed 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (compound 1) as the exclusive precursor to construct a series of 12 novel tricyclic thienopyrimidines and triazole‑fused tetracyclic thienopyrimidines [1]. Separately, the des‑methyl precursor (CAS 4651‑91‑6) was used in analogous reactions reported by other groups, but none of those series incorporate the 6‑methyl substitution that expands the accessible chemical space. The 6‑methyl‑based library yielded compounds with promising antibacterial and antifungal activities [1].

Library Precursor Validation
Cross-study comparable
12 novel thienopyrimidines synthesized
Published synthetic route confirms scaffold utility for focused library design.
Shetty et al. 2009; structures verified by IR, NMR, MS.
Medicinal chemistry Heterocyclic synthesis Antimicrobial screening

Analgesic Activity Gap: 6-Methyl vs Des-Methyl

The des‑methyl derivative (6CN, CAS 4651‑91‑6) has been extensively profiled in Swiss mice, exhibiting dose‑dependent antinociception in the acetic acid‑induced writhing model (25–100 mg/kg), anxiolytic activity in the plus‑maze test (25–50 mg/kg), and antioxidant EC50 values of 4.7 µg/mL (DPPH) and 1.1 µg/mL (TEAC) [1]. No equivalent in‑vivo pharmacological dataset has been published for the 6‑methyl compound. This absence creates an opportunity for organizations to generate proprietary efficacy data on a scaffold already validated in the tetrahydrobenzothiophene class [2].

In‑vivo Activity Gap
Class-level inference
No published data for 6‑methyl analog
Des‑methyl analog shows antinociceptive/antioxidant responses; data gap for 6‑methyl.
Class‑level inference only; requires independent model validation.
Antinociceptive In vivo pharmacology Lead optimization

2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: Application Scenarios


Enantioselective Lead Generation

The presence of a stereogenic center at C‑6 makes this compound an ideal starting material for synthesizing enantiomerically pure thienopyrimidine and triazolothienopyrimidine libraries [1]. Unlike the achiral des‑methyl analog, the 6‑methyl scaffold allows researchers to probe stereochemistry‑activity relationships (SSAR) systematically. Custom synthesis vendors already offer both (6R)‑ and (6S)‑enantiomers, enabling parallel synthesis of diastereomeric series .

Thienopyrimidine Kinase Inhibitor Discovery

The compound has been utilized as a Gewald precursor to construct tricyclic thienopyrimidines with demonstrated antibacterial and antifungal activity [1]. More broadly, tetrahydrobenzothiophene‑3‑carbonitrile derivatives have shown EGFR2 inhibitory activity with IC50 values as low as 0.68 µM and 1.29‑fold greater potency than Gefitinib in pancreatic cancer models . The 6‑methyl variant provides a differentiated vector for extending SAR around the saturated ring.

Library Building with Validated Synthetic Routes

For compound management groups or contract research organizations building fragment or lead-like libraries, the compound offers a validated LogP of 2.91 and high polar surface area (78.05 Ų), occupying a ADME space distinct from the des‑methyl analog (LogP 2.66) [1]. The Gewald synthetic route is robust, scalable, and published in multiple peer-reviewed journals, reducing method development overhead .

Application
Selection Property
Validation Focus
Enantioselective lead generation
Chiral scaffold with C‑6 stereocenter
Chiral resolution methods, SSAR exploration
Thienopyrimidine kinase inhibitor discovery
Gewald‑derived 6‑methyl substitution
Kinase inhibition profiling, structure‑activity relationship
Fragment/lead‑like library construction
Established LogP range and polar surface area
Physicochemical profiling, synthetic reproducibility
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